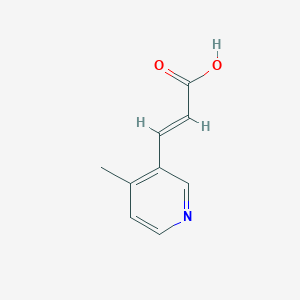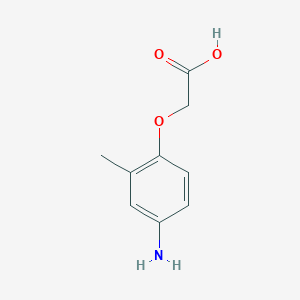
4-(4-Chlorophenyl)-3-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-3-fluoroaniline is an aromatic amine compound characterized by the presence of a fluorine atom and a chlorine atom on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-3-fluoroaniline typically involves the introduction of the fluorine and chlorine substituents onto the aniline ring. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced to the aromatic ring via a halogen exchange reaction. The reaction conditions often involve the use of polar solvents and a base to facilitate the substitution.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation reactions. The process typically includes the chlorination of aniline derivatives followed by fluorination under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chlorophenyl)-3-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and bases are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aromatic compounds.
Applications De Recherche Scientifique
4-(4-Chlorophenyl)-3-fluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific chemical properties.
Mécanisme D'action
The mechanism by which 4-(4-Chlorophenyl)-3-fluoroaniline exerts its effects involves interactions with specific molecular targets. The presence of the fluorine and chlorine atoms can influence the compound’s binding affinity to enzymes and receptors, affecting various biochemical pathways. The exact mechanism of action depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloroaniline: Similar in structure but lacks the fluorine atom.
3-Fluoroaniline: Similar in structure but lacks the chlorine atom.
4-(4-Chlorophenyl)-3-bromoaniline: Similar but with a bromine atom instead of fluorine.
Uniqueness
4-(4-Chlorophenyl)-3-fluoroaniline is unique due to the presence of both fluorine and chlorine atoms on the aromatic ring. This dual substitution can result in distinct chemical and biological properties, making it valuable for specific applications where these properties are advantageous.
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-3-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFN/c13-9-3-1-8(2-4-9)11-6-5-10(15)7-12(11)14/h1-7H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUMXUVIFMDQTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=C(C=C2)N)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




amine](/img/structure/B7940413.png)




![2-Fluoro-2'-methyl-[1,1'-biphenyl]-4-amine](/img/structure/B7940460.png)

![2-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B7940466.png)
![[1,1'-Biphenyl]-4-amine, 3'-chloro-2-fluoro-](/img/structure/B7940474.png)

